molecular formula C8H8N2O B176688 3-methoxy-1H-indazole CAS No. 1848-41-5

3-methoxy-1H-indazole

Cat. No.: B176688
CAS No.: 1848-41-5
M. Wt: 148.16 g/mol
InChI Key: DHIHZLGSYHTLMS-UHFFFAOYSA-N
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Description

3-Methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The methoxy group at the 3-position of the indazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Mechanism of Action

Target of Action

3-Methoxy-1H-indazole primarily targets tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .

Mode of Action

The compound interacts with its target, tyrosine kinase, by binding to its hinge region . This interaction inhibits the enzymatic activity of the kinase, leading to a disruption in the signal transduction cascades it mediates. The exact nature of this interaction and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tyrosine kinase signaling pathway . By inhibiting tyrosine kinase, the compound disrupts various downstream effects mediated by this enzyme. These effects can include cell growth and proliferation, cell movement, and cell survival. The disruption of these pathways can lead to a variety of cellular responses, including apoptosis or cell death.

Result of Action

This compound has been found to exhibit antiproliferative activity . Specifically, it has been observed to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions. Another method includes the transition metal-catalyzed reactions, such as the Cu(OAc)2-catalyzed formation of N-N bonds in the presence of oxygen as the terminal oxidant .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, leading to the formation of dihydroindazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include substituted indazoles, dihydroindazoles, and various functionalized derivatives that can be further utilized in synthetic applications .

Scientific Research Applications

3-Methoxy-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1H-Indazole: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

    2H-Indazole: Another tautomeric form with distinct properties.

    3-Methyl-1H-Indazole: Substitution with a methyl group instead of a methoxy group alters its chemical behavior.

Uniqueness: 3-Methoxy-1H-indazole is unique due to the presence of the methoxy group, which influences its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and biological applications .

Properties

IUPAC Name

3-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIHZLGSYHTLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334076
Record name 3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1848-41-5
Record name 3-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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